molecular formula C23H23N3O6S2 B4584814 N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No. B4584814
M. Wt: 501.6 g/mol
InChI Key: MZQILTCEYCTGNN-UHFFFAOYSA-N
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Description

Sulfonamide compounds, including those with complex molecular structures similar to the one you're interested in, are studied for their antitumor activities and interactions with biological systems. The structural and functional diversity of these compounds allows for a broad range of biological applications, primarily focusing on their therapeutic potential against various forms of cancer.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves multi-step chemical processes, including the activation of thioglycosides and the formation of glycosyl triflates, demonstrating the complex chemistry involved in producing such molecules (Crich & Smith, 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray powder diffraction (XRPD) and DFT studies, provides detailed insights into the atomic and electronic structure of sulfonamide compounds. These analyses help in understanding the molecular conformation, stability, and potential intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without racemization highlights the chemical stability and reaction pathways of sulfonamide derivatives (Okuyama et al., 1990).

Scientific Research Applications

  • Osteoclastogenesis Inhibition and Bone Loss Prevention : A study by Cho et al. (2020) discovered that derivatives of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to N1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide, inhibit osteoclast differentiation and could be potential therapeutic agents for postmenopausal osteoporosis.

  • Synthetic Equivalents for Tetrahydroisoquinoline Framework : Kommidi et al. (2010) developed synthetic equivalents based on WA (Weinreb Amide) functionality for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, utilizing compounds structurally similar to N1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide. This advancement aids in the convenient synthesis of important chemical structures (Kommidi, Balasubramaniam, & Aidhen, 2010).

  • Optically Active α-Amino Acid Derivatives Synthesis : Foresti et al. (2003) explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones, derivatives structurally related to the compound . These sulfones react to form nitro adducts, which are key to synthesizing biologically active compounds, including α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).

  • Herbicidal Activity of Glycinamides : A study by He and Chen (1997) investigated the herbicidal activity of glycinamides, a category to which N1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide belongs. The results indicated high selective herbicidal activity against certain plants (He & Chen, 1997).

  • Antitumor Activity in Sulfonamide-Based Compounds : Research by Owa et al. (2002) on sulfonamide-focused libraries, including compounds structurally related to N1-(2-methoxy-5-nitrophenyl)-N2-(4-methylphenyl)-N2-{[4-(methylthio)phenyl]sulfonyl}glycinamide, revealed significant antitumor activities. These compounds were evaluated for their ability to disrupt cell cycle in cancer cell lines, with some advancing to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-16-4-6-17(7-5-16)25(34(30,31)20-11-9-19(33-3)10-12-20)15-23(27)24-21-14-18(26(28)29)8-13-22(21)32-2/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQILTCEYCTGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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